![molecular formula C17H26N2O2 B2980951 N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide CAS No. 1421490-28-9](/img/structure/B2980951.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-3,4-dimethylbenzamide, also known as MPBD, is a chemical compound that belongs to the class of piperidine derivatives. It has shown potential as a therapeutic agent in scientific research studies due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Receptor Binding and Activity
Berardi et al. (2005) investigated the affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives for sigma receptors, identifying compounds with high sigma(1) ligand potency and selectivity. These findings suggest applications in PET experiments and potential antiproliferative activity against glioma cells, indicating a role in tumor research and therapy Berardi, F., et al. (2005).
Pharmacological Properties
Sonda et al. (2004) synthesized a series of benzamide derivatives, evaluating their effects on gastrointestinal motility. One compound emerged as a selective serotonin 4 receptor agonist with potential as a novel prokinetic agent, highlighting its utility in addressing gastrointestinal tract conditions Sonda, S., et al. (2004).
Impurity Identification in Drug Synthesis
Kancherla et al. (2018) identified and synthesized unknown impurities in Repaglinide, a bulk drug batch, using preparative HPLC and LC-ESI/MS. This study contributes to the quality control and safety assessment of pharmaceuticals Kancherla, P., et al. (2018).
Metabolite Identification and Transporter-Mediated Excretion
Umehara et al. (2009) identified metabolites of YM758, a novel If channel inhibitor, and investigated their renal and hepatic excretion. The study provides insights into the metabolism and elimination pathways of novel therapeutic agents Umehara, K., et al. (2009).
Electronic Couplings and Molecular Structures
Xu et al. (2005) explored electronic couplings between ferrocenyl centers mediated by diruthenium bridges, contributing to the understanding of intramolecular electronic interactions in complex molecules Xu, G., et al. (2005).
Mécanisme D'action
Target of Action
A similar compound, rilapladib, targets the lipoprotein-associated phospholipase a2 (lp-pla2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
Rilapladib, a lp-pla2 inhibitor, has been found to be enriched in the highly atherogenic lipoprotein subfraction of small dense ldl, which is susceptible to oxidative modification . Inhibition of the Lp-PLA2 enzyme would be expected to stop the build-up of fatty streaks (by inhibition of the formation of lysophosphatidylcholine), and so be useful in the treatment of atherosclerosis .
Biochemical Pathways
The inhibition of lp-pla2 by rilapladib suggests that it may affect the pathways related to atherosclerosis and cardiovascular disorders .
Result of Action
The inhibition of lp-pla2 by rilapladib suggests that it may prevent the build-up of fatty streaks, potentially reducing the risk of atherosclerosis .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-4-5-15(12-14(13)2)17(20)18-16-6-8-19(9-7-16)10-11-21-3/h4-5,12,16H,6-11H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYZCCULRBUAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.